Structural Differentiation: 2-Methyl-5-[(methylamino)methyl]-1,3-oxazole vs. Unsubstituted Core
A direct structural comparison between 2-Methyl-5-[(methylamino)methyl]-1,3-oxazole and the unsubstituted 5-[(methylamino)methyl]-1,3-oxazole demonstrates a quantifiable difference in molecular weight and structural complexity. The target compound possesses a methyl group at the 2-position of the oxazole ring, a feature absent in the comparator . This methyl group is a crucial determinant of lipophilicity and metabolic stability, influencing the compound's behavior in both chemical and biological systems . The molecular weight of the target compound is 126.16 g/mol, compared to 112.13 g/mol for the unsubstituted analog, representing a +14.03 g/mol (12.5%) increase .
| Evidence Dimension | Molecular Weight & Structure |
|---|---|
| Target Compound Data | 126.16 g/mol, Contains 2-methyl group |
| Comparator Or Baseline | 5-[(Methylamino)methyl]-1,3-oxazole: 112.13 g/mol, No 2-methyl group |
| Quantified Difference | Δ +14.03 g/mol (12.5% increase) |
| Conditions | Standard molecular formula calculation from C6H10N2O vs. C5H8N2O |
Why This Matters
For procurement, the presence of the 2-methyl group directly impacts the compound's utility as a building block in SAR studies where steric and electronic effects at this position are being evaluated.
